Zonisamide is a sulfonamide anticonvulsant used as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels, leading to a reduction of T-type calcium channel currents or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate. Zonisamide represents an alternative for patients that remain refractory to established antiepileptic drugs. In 1989, it was approved for commercial use in Japan. The US and Europe approved it in 2000 and 2005, respectively.
Zonisamide is an Anti-epileptic Agent. The mechanism of action of zonisamide is as a Carbonic Anhydrase Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of zonisamide is by means of Decreased Central Nervous System Disorganized Electrical Activity.
Zonisamide is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Zonisamide has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.
Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.
Zonisamide is a sulfonamide anticonvulsant approved for use as an adjunctive therapy in adults with partial-onset seizures. Zonisamide may be a carbonic anhydrase inhibitor although this is not one of the primary mechanisms of action. Zonisamide may act by blocking repetitive firing of voltage-gated sodium channels leading to a reduction of T-type calcium channel currents, or by binding allosterically to GABA receptors. This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate.
A benzisoxazole and sulfonamide derivative that acts as a CALCIUM CHANNEL blocker. It is used primarily as an adjunctive antiepileptic agent for the treatment of PARTIAL SEIZURES, with or without secondary generalization.
Zonisamide
CAS No.: 68291-97-4
VCID: VC21541012
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Zonisamide is a sulfonamide anticonvulsant medication primarily used in the treatment of epilepsy and Parkinson's disease. It is marketed under several brand names, including Zonegran and Excegran. Zonisamide was first discovered in 1972 by Uno and colleagues and was launched in Japan in 1989. It gained approval in the United States in 2000 and in Europe in 2005 . EpilepsyZonisamide is approved for the adjunctive treatment of partial seizures in adults in the United States and the United Kingdom. In Japan, it is used both as an adjunct and monotherapy for various types of seizures, including partial, generalized, and combined seizures . Clinical trials have shown that zonisamide is effective in reducing seizure frequency and achieving seizure freedom in a significant portion of patients . Pharmacokinetics
Clinical EfficacyClinical trials have demonstrated zonisamide's efficacy in epilepsy treatment. For example, a phase 3 trial comparing zonisamide with carbamazepine showed that zonisamide achieved seizure freedom in approximately 69.4% of patients at 26 weeks in the intent-to-treat (ITT) population . Responder Rates
In another study, the responder rate (≥50% reduction in seizure frequency) was reported to be around 78.6% for zonisamide . Seizure Freedom Rates
These figures indicate that zonisamide is effective when used alone or in combination with other antiepileptic drugs . Safety and TolerabilityZonisamide is generally well-tolerated, with common side effects including insomnia, somnolence, dizziness, infection, and pharyngitis. Serious adverse effects are rare but can include Stevens-Johnson syndrome and other severe skin reactions . |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 68291-97-4 | ||||||||||||||||||
Product Name | Zonisamide | ||||||||||||||||||
Molecular Formula | C8H8N2O3S | ||||||||||||||||||
Molecular Weight | 212.23 g/mol | ||||||||||||||||||
IUPAC Name | 1,2-benzoxazol-3-ylmethanesulfonamide | ||||||||||||||||||
Standard InChI | InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12) | ||||||||||||||||||
Standard InChIKey | UBQNRHZMVUUOMG-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | ||||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | ||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||
Application | Zonisamide has been used in the treatment in Epilepsy & Parkinson's disease & Tardive dyskinesia & Obesity & Migraines & Bipolar depression. | ||||||||||||||||||
Boiling Point | 457.2±47.0 °C at 760 mmHg | ||||||||||||||||||
Colorform | White needles from ethyl acetate | ||||||||||||||||||
Melting Point | 161-163 °C 160-163 °C 161 - 163 °C |
||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||
Solubility | 31.8 [ug/mL] (The mean of the results at pH 7.4) Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid. In water, 0.80 mg/L, temp not specified 2.09e+00 g/L |
||||||||||||||||||
Source | Synthetic | ||||||||||||||||||
Synonyms | 3 Sulfamoylmethyl 1,2 benzisoxazole 3-sulfamoylmethyl-1,2-benzisoxazole AD 810 AD-810 AD810 CI 912 CI-912 CI912 Zonegran zonisamide zonisamide monosodium |
||||||||||||||||||
Vapor Pressure | 3.3X10-6 mm Hg at 25 °C /Estimated/ | ||||||||||||||||||
Reference | Murata M, Horiuchi E, Kanazawa I: Zonisamide has beneficial effects on Parkinson's disease patients. Neurosci Res. 2001 Dec;41(4):397-9. [PMID:11755227] Gadde KM, Franciscy DM, Wagner HR 2nd, Krishnan KR: Zonisamide for weight loss in obese adults: a randomized controlled trial. JAMA. 2003 Apr 9;289(14):1820-5. [PMID:12684361] Hasegawa H: Utilization of zonisamide in patients with chronic pain or epilepsy refractory to other treatments: a retrospective, open label, uncontrolled study in a VA hospital. Curr Med Res Opin. 2004 May;20(5):577-80. [PMID:15140322] Leppik IE: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. 2004 Dec;13 Suppl 1:S5-9; discussion S10. [PMID:15511691] Ueda Y, Doi T, Tokumaru J, Willmore LJ: Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. Brain Res Mol Brain Res. 2003 Aug 19;116(1-2):1-6. [PMID:12941455] Farooq MU, Moore PW, Bhatt A, Aburashed R, Kassab MY: Therapeutic role of zonisamide in neuropsychiatric disorders. Mini Rev Med Chem. 2008 Sep;8(10):968-75. [PMID:18782051] Schulze-Bonhage A: Zonisamide in the treatment of epilepsy. Expert Opin Pharmacother. 2010 Jan;11(1):115-26. doi: 10.1517/14656560903468728. [PMID:20001433] Kothare SV, Kaleyias J: Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):493-506. doi: 10.1517/17425255.4.4.493 . [PMID:18433351] Peters DH, Sorkin EM: Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. Drugs. 1993 May;45(5):760-87. [PMID:7686468] Sobieszek G, Borowicz KK, Kimber-Trojnar Z, Malek R, Piskorska B, Czuczwar SJ: Zonisamide: a new antiepileptic drug. Pol J Pharmacol. 2003 Sep-Oct;55(5):683-9. [PMID:14704463] |
||||||||||||||||||
PubChem Compound | 5734 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume